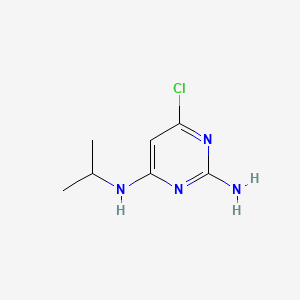











|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+]>C(Cl)(Cl)Cl>[NH2:1][C:2]1[N:3]=[C:4]([NH:13][CH:10]([CH3:12])[CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
alcohol
|
|
Quantity
|
3000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
395 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is slowly heated to 80° during the course of 2 hours
|
|
Duration
|
2 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
After the material is dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The alcohol is then distilled off
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in dilute sulphuric acid
|
|
Type
|
CUSTOM
|
|
Details
|
The solution must give
|
|
Type
|
CUSTOM
|
|
Details
|
a clearly acid reaction
|
|
Type
|
CUSTOM
|
|
Details
|
exceed 35°
|
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase is again shaken out with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined chloroform solution is dried with Glauber's salt
|
|
Type
|
WASH
|
|
Details
|
after washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
the chloroform is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the oily residue crystallizes
|
|
Type
|
CUSTOM
|
|
Details
|
The product may be recrystallized
|
|
Type
|
CUSTOM
|
|
Details
|
as described in Example 1 for purposes of purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=CC(=N1)NC(C)C)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |